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Compound of Interest

Compound Name:
(1-Methyl-3-nitro-1H-pyrazol-5-

yl)methanamine

Cat. No.: B10907463

Get Quote

Executive Summary: The Structural Imperative
In the development of high-energy density materials (HEDMs) and nitrogen-rich pharmaceutical

intermediates, substituted nitropyrazoles represent a critical scaffold. Unlike their imidazole

isomers, nitropyrazoles—specifically 3,4-dinitropyrazole (DNP) and 3-nitropyrazole (3-NP)—

offer a unique balance of high crystal density (

g/cm³) and thermal stability.

However, predicting these properties computationally (DFT) often yields errors in density

estimation of 3–5%. For applications where detonation pressure (

) scales with the square of density (

), this margin is unacceptable.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative

characterization methods (PXRD, NMR, DFT). We provide verified crystallographic data,

experimental protocols, and a decision framework for characterizing these nitrogen-rich

heterocycles.
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Comparative Analysis: SC-XRD vs. Alternatives
The following analysis demonstrates why SC-XRD remains the "Gold Standard" for

nitropyrazoles, particularly for resolving tautomeric ambiguity and determining precise packing

coefficients.

Table 1: Methodological Performance Matrix
Feature

SC-XRD (Gold

Standard)

Powder XRD

(PXRD)

Solid-State

NMR

DFT

(Computational)

Atomic

Resolution

High (<0.8 Å).

Resolves H-atom

positions (critical

for H-bonds).

Low. Good for

phase ID, but

poor for ab initio

structure solution

of organics.

Medium. Probes

local

environment;

good for

amorphous

phases.

N/A. Theoretical

only.

Density

Determination

Precise. Directly

measured from

unit cell volume (

) and

.

Approximate.

Dependent on

peak fitting and

crystallinity.

Indirect.

Variable. Often

overestimates

by neglecting

defects.

Tautomer ID

Definitive.

Distinguishes

between 3-nitro

and 5-nitro

tautomers via

bond lengths.

Ambiguous.

Peak overlap

often obscures

subtle isomeric

shifts.

Useful. distinct

N shifts can

identify

tautomers.

Predictive.

Calculates

relative stability,

not actual solid

form.

Sample

Requirement

Single crystal

(>0.1 mm).

Bulk powder (mg

to g).

Bulk powder

(mg).
CPU hours.

Table 2: Structural Performance of Nitropyrazoles vs.
Competitors
Data compiled from comparative studies of energetic scaffolds (References 1, 3, 5).
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Compound
Scaffold
Type

Density (

, g/cm³)

Melting
Point (

)

Detonation
Vel. (

)

Structural
Stability
Source

3,4-DNP Nitropyrazole
1.841 (at

105K)
86–88 °C ~8.1 km/s

Extensive

intermolecula

r H-bonds (N-

H...N).

TNT
Benzene

(Ref)
1.654 80 °C 6.9 km/s

Weak van der

Waals forces.

2,4-DNI
Nitroimidazol

e
1.720 270 °C (dec) ~7.8 km/s

High lattice

energy, but

lower density

than DNP.

LLM-105 Nitropyrazine 1.918 >350 °C 8.6 km/s

Herringbone

packing;

-stacking.

Analyst Insight: The density advantage of 3,4-DNP over TNT (approx. +11%) is directly

attributable to the planar crystal packing revealed by SC-XRD. Unlike the twisted nitro-groups in

TNT, the pyrazole ring facilitates tight

-stacking and planar hydrogen bonding networks.

Deep Dive: Crystallographic Data & Interaction
Networks
Case Study: 3,4-Dinitropyrazole (DNP)
The crystal structure of DNP reveals the causality behind its performance.
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Space Group: Monoclinic

or

(depending on setting).

Unit Cell:

(four molecules per unit cell).[1]

Hydrogen Bonding: The acidic proton on the pyrazole nitrogen (N1) acts as a donor, while

the un-nitrated nitrogen (N2) or nitro-oxygen acts as an acceptor.

Significance: SC-XRD data confirms that DNP crystallizes without solvent voids, contributing

to its high density. The molecules form wave-like layers linked by hydrogen bonds, which

"buffers" the lattice against mechanical shock, lowering sensitivity compared to HMX.

Case Study: 3-Nitropyrazole (3-NP)
3-NP serves as the precursor to DNP.[2][3] Its crystallographic data highlights the "Trimer"

phenomenon.

Network: Molecules arrange into cyclic trimers via N-H...N bonds.[4]

Impact: This trimerization increases the melting point relative to non-H-bonded analogs but

creates "open" spaces in the lattice that reduce overall density compared to the fully nitrated

DNP.

Validated Experimental Protocol
To replicate these results, strict adherence to the following workflow is required. This protocol

ensures the growth of single crystals suitable for Mo-K

or Cu-K

diffraction.

Phase 1: Synthesis (The 3-Step Flow)
Standard validated route (Ref 2, 6)
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N-Nitration: React Pyrazole with Acetyl Nitrate (generated in situ from

) at 0-5°C.

Result: 1-Nitropyrazole (Kinetic product).

Rearrangement: Thermal isomerization in anisole or benzonitrile at 170°C.

Mechanism:[1] [1,5]-sigmatropic shift.

Result: 3-Nitropyrazole (Thermodynamic product).[2]

C-Nitration: Direct nitration of 3-NP using mixed acid (

) at 60°C.

Result:3,4-Dinitropyrazole (DNP).[2][4][5][6][7][8]

Phase 2: Crystallization for SC-XRD
Goal: High optical quality, minimal mosaicity.

Solvent Selection: Use a binary system of Ethanol:Water (3:1) or Ethyl Acetate:Hexane. DNP

is moderately soluble in polar organics.

Technique: Slow Evaporation at Constant Temperature (SECT).

Dissolve 50 mg DNP in 5 mL solvent at 40°C.

Filter through a 0.45

m PTFE syringe filter (removes nucleation sites).

Place in a vibration-free environment at 20°C.

Harvesting: Crystals appear as colorless blocks/prisms within 48-72 hours.

Phase 3: Data Collection & Refinement
Mounting: Mount crystal on a Kapton loop using Paratone oil.
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Temperature: Cool to 100 K (Nitrogen stream). Crucial: Reduces thermal motion (Uiso) of the

nitro groups, allowing precise bond geometry determination.

Radiation: Mo-K

(

Å) is preferred to minimize absorption, though Cu-K

is acceptable for organic-only crystals.

Refinement: Solve using Direct Methods (SHELXT) and refine using Full-Matrix Least

Squares (SHELXL).

Quality Check: Target

and Goodness of Fit (GooF) near 1.0.

Visualizing the Workflow
The following diagrams illustrate the decision logic and experimental flow for characterizing

these materials.

Diagram 1: Characterization Decision Matrix
Caption: Logical flow for selecting SC-XRD vs. PXRD based on research goals (Purity vs.

Atomic Structure).
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Sample: Substituted Nitropyrazole

Define Analytical Goal

Bulk Purity / Phase ID

 QC/Batch Check

Atomic Structure / Density

 R&D/Discovery

Technique: Powder XRD (PXRD) Technique: Single Crystal XRD

Output: Polymorph mix, 
% Crystallinity

Output: Bond Lengths, 
Tautomer ID, Density

Click to download full resolution via product page

Diagram 2: Crystallography & Synthesis Workflow
Caption: Step-by-step protocol from chemical synthesis to refined crystal structure model.
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 Purify Mount & Cool
(100 K)

 Select >0.1mm Diffraction
(Mo-K Alpha)

 Collect Data Solve & Refine
(SHELX)

 hkl file

Click to download full resolution via product page

References
Yin, L., Zhang, Z., Zhang, J., & Yin, X. (2016). "Crystal Structure of 3,4-Dinitropyrazole."

Chinese Journal of Energetic Materials, 24(10), 965-968.[5]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b10907463/docs?utm_src=pdf-body-img#comparative-guide-x-ray-crystallography-data-for-substituted-nitropyrazoles
https://www.benchchem.com/product/b10907463/docs?utm_src=pdf-body-img#comparative-guide-x-ray-crystallography-data-for-substituted-nitropyrazoles
https://www.energetic-materials.org.cn/hnclen/article/html/2010164
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10907463?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pagoria, P. F., et al. (2018).[9] "Synthesis, Formulation, and Testing of 3,4-DNP." Insensitive

Munitions & Energetic Material Technology Symposium.

Chavez, D. E., et al. (2013). "4-Chloro-3,5-Dinitropyrazole: A Precursor for Promising

Insensitive Energetic Compounds." Journal of Materials Chemistry A.

Creative Biostructure. (2025). "Single-Crystal XRD vs. Powder XRD: Selecting the

Appropriate Technique."

Hebd. Seances Acad. Sci. (2002). "Three Derivatives of Dinitropyrazine (LLM-105 Data

Comparison)." Journal of Molecular Structure.

TechLink. (2022). "Continuous flow microfluidic process for synthesis of 3,4-dinitropyrazole."

US Patent 11,319,291.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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